![molecular formula C17H28ClNO2 B8021976 (+/-)-1-[2,3-(Dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-2-butanol hydrochloride](/img/structure/B8021976.png)
(+/-)-1-[2,3-(Dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-2-butanol hydrochloride
Overview
Description
(+/-)-1-[2,3-(Dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-2-butanol hydrochloride is a useful research compound. Its molecular formula is C17H28ClNO2 and its molecular weight is 313.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (+/-)-1-[2,3-(Dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-2-butanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-1-[2,3-(Dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-2-butanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic and Diffractometric Characterization : A study by Vogt et al. (2013) investigated the polymorphic forms of a similar compound, using spectroscopic and diffractometric techniques. This research is relevant for understanding the physical and chemical characterization of complex pharmaceutical compounds (Vogt, Williams, Johnson, & Copley, 2013).
Synthesis and Labeling with Carbon-14 : Gransden, Roth, and Takahashi (1983) focused on the synthesis and labeling of a closely related compound, an antihypertensive drug, with carbon-14 for research purposes (Gransden, Roth, & Takahashi, 1983).
Pharmacological Study on Detrusor Muscle : Wuest et al. (2009) investigated the effects of a structurally similar compound, isoproterenol, on murine and human detrusor muscle, identifying the role of β-adrenoceptors in muscle relaxation (Wuest, Eichhorn, Grimm, Wirth, Ravens, & Kaumann, 2009).
Synthesis and Characterization of Chiral and Achiral Compounds : Button and Gossage (2003) reported the synthesis and characterization of chiral and achiral 2-(aminophenyl)-2-oxazolines and related compounds, demonstrating the application in synthetic organic chemistry (Button & Gossage, 2003).
CCR5 Antagonist Synthesis : A practical synthesis of an orally active CCR5 antagonist, which is structurally similar to the queried compound, was developed by Ikemoto et al. (2005). This research has implications in drug development (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
properties
IUPAC Name |
(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17;/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3;1H/t13-,16-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXMBGWSOLBOQM-OALZAMAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CCCC2=C(C=C1)OC[C@H]([C@@H](C)NC(C)C)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-1-[2,3-(Dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-2-butanol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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